3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
CAS No.: 2230798-60-2
Cat. No.: VC5383578
Molecular Formula: C6H9ClF3N3
Molecular Weight: 215.6
* For research use only. Not for human or veterinary use.
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride - 2230798-60-2](/images/structure/VC5383578.png)
Specification
CAS No. | 2230798-60-2 |
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Molecular Formula | C6H9ClF3N3 |
Molecular Weight | 215.6 |
IUPAC Name | 3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H |
Standard InChI Key | GNDCMHWOIVFEAC-UHFFFAOYSA-N |
SMILES | C1CNCC1C2(N=N2)C(F)(F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked to a diazirine group substituted with a trifluoromethyl () moiety. The diazirine ring () is a strained three-membered cycle that generates reactive carbene intermediates under UV light (365 nm). Key structural attributes include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 215.6 g/mol |
SMILES | |
InChI Key | MTVIGZICAHZPJH-UHFFFAOYSA-N |
The group enhances electrophilicity, stabilizing the carbene intermediate and improving crosslinking efficiency .
Spectroscopic Characterization
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NMR: -NMR reveals pyrrolidine proton resonances at δ 3.2–3.5 ppm (m, CH), while -NMR shows a singlet near δ -60 ppm for the group .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at 215.6 ([M+H]) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of pyrrolidine precursors (Figure 1):
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Oxime Formation: Reaction of a ketone precursor with hydroxylamine yields an oxime intermediate.
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Tosylation: Treatment with tosyl chloride forms a tosyl oxime, facilitating cyclization .
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Diaziridine Formation: Ammonia-mediated cyclization produces a diaziridine intermediate .
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Oxidation: Iodine and triethylamine oxidize diaziridine to diazirine .
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Trifluoromethylation: Introduction of via nucleophilic substitution or radical pathways .
Critical Reaction Conditions:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield (up to 78%) and purity (>95%) . Key challenges include minimizing diazirine degradation during purification, addressed via low-temperature chromatography.
Biochemical Applications
Photoaffinity Labeling
Upon UV exposure, the diazirine group generates a carbene intermediate that forms covalent bonds with proximal amino acids (e.g., lysine, cysteine) . Applications include:
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Protein Interaction Mapping: Identified binding partners of vancomycin by crosslinking to motifs in bacterial cell walls .
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Enzyme Active Site Profiling: Labeled SIRT1 deacetylase in cancer cells, revealing substrate-binding residues.
Drug Discovery
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Target Validation: Covalent binding to G protein-coupled receptors (GPCRs) confirmed ligand engagement in live cells .
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Off-Target Screening: Detected unintended interactions of kinase inhibitors using functionalized probes.
Structural Biology
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Cryo-EM Studies: Stabilized transient protein conformations for high-resolution imaging .
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Hydrogen-Deuterium Exchange: Tracked conformational changes in membrane proteins .
Mechanism of Photoreactivity
Carbene Formation
UV irradiation (365 nm) cleaves the diazirine N–N bond, producing a singlet carbene () that inserts into C–H, N–H, or O–H bonds (Figure 2). The group stabilizes the carbene via inductive effects, prolonging its half-life to ~1 ms .
Selectivity and Efficiency
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Spatial Resolution: Proximity-driven labeling ensures specificity within 3–5 Å of the target .
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Quantum Yield: 0.3–0.4, superior to benzophenone-based probes (0.1–0.2) .
Parameter | Value |
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GHS Classification | Skin Irritant (H315), Eye Damage (H319) |
Storage Conditions | -20°C, desiccated, protected from light |
Stability | >2 years under inert atmosphere |
Mitigation Strategies
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Use nitrile gloves and UV-blocking goggles during handling .
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Quench excess carbene with dimethyl sulfoxide (DMSO) post-irradiation .
Comparative Analysis with Analogues
Compound | Advantages | Limitations |
---|---|---|
3-(3-Methyl-diazirinyl)pyrrolidine | Lower cost, simpler synthesis | Reduced photostability |
Benzophenone-based probes | Broader commercial availability | Lower labeling efficiency |
Aryl diazirines | Higher carbene reactivity | Increased cytotoxicity |
The trifluoromethyl group in 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride confers superior stability and labeling precision compared to methyl or aryl analogues .
Future Directions
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